molecular formula C20H19N3OS2 B2889028 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide CAS No. 2034383-06-5

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide

Cat. No. B2889028
CAS RN: 2034383-06-5
M. Wt: 381.51
InChI Key: HHTKXHXDRVBONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide, also known as DTG, is a small molecule that has been widely studied for its potential use in the treatment of various neurological disorders. This compound is a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in a range of cellular processes, including calcium signaling, ion channel regulation, and protein trafficking.

Scientific Research Applications

Synthesis and Characterization

The chemical compound N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide belongs to a class of compounds that have been explored for their various photophysical and chemical properties. Research includes the synthesis and characterization of related derivatives, focusing on their excited state intramolecular proton transfer (ESIPT) inspired fluorescent properties, which demonstrate dual emission characteristics. These studies are crucial for understanding the compound's behavior in different environments and potential applications in materials science (Padalkar et al., 2011).

Antimicrobial Activity

There's significant interest in derivatives of the compound for their antimicrobial properties. Research has shown that various 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives exhibit promising antimicrobial activity against a range of pathogens. This includes studies where compounds have been synthesized and evaluated for their effectiveness against both bacterial and fungal strains, highlighting their potential as novel antimicrobial agents (Bikobo et al., 2017; Padalkar et al., 2016).

Anticancer Activity

The exploration of this compound and its derivatives extends into anticancer research as well. Some studies have focused on synthesizing and testing derivatives for their antitumor activities, evaluating their potential as anticancer agents. This research underscores the compounds' abilities to inhibit cancer cell growth, presenting a promising avenue for developing new anticancer therapies (Ravinaik et al., 2021).

Molecular Docking and Antimicrobial Evaluation

Further research has been conducted on N-benzimidazol-1-yl-methyl-benzamide derivatives, exploring their synthesis, molecular docking studies, and antimicrobial evaluation. These studies highlight the compounds' interactions with microbial proteins and their potential in designing targeted antimicrobial therapies, offering insight into the mechanisms through which these compounds exert their effects (Sethi et al., 2016).

properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS2/c1-2-25-18-10-6-4-8-15(18)19(24)21-16-9-5-3-7-14(16)17-13-23-11-12-26-20(23)22-17/h3-10,13H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTKXHXDRVBONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide

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